Positional Isomer Lipophilicity Differentiation: ΔXLogP3 = +1.4 vs. N8-Hydroxyethyl Analog
The target compound (CAS 878413-65-1) carries a 3-phenethyl substitution, whereas its structurally related analog 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 915929-72-5) bears a hydroxyethyl group at N8 and a methylallyl group at N3 [1][2]. The target compound exhibits a computed XLogP3 of 3.2 compared to 1.8 for the comparator, yielding a ΔXLogP3 of +1.4 (77% higher lipophilicity) [1][2]. This difference is attributable to the absence of the polar hydroxyethyl group and the presence of the lipophilic phenethyl moiety [1][2].
| Evidence Dimension | XLogP3 (lipophilicity/hydrophobicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione; XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +1.4 (77% increase) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity predicts better passive membrane permeability and blood-brain barrier penetration potential, making the target compound more suitable than polar hydroxyethyl analogs for CNS-targeted screening programs.
- [1] PubChem Compound Summary for CID 3163170, 1,6,7,8-tetramethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 16408839, 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. National Center for Biotechnology Information. Accessed May 2026. View Source
